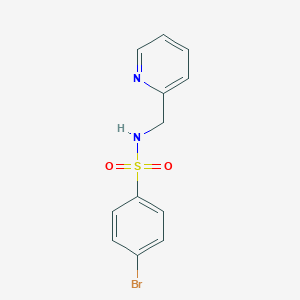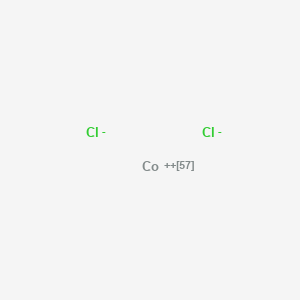
Cobaltous chloride Co 57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltous chloride Co 57 is a radioactive isotope of cobalt that is widely used in scientific research applications. It is a synthetic compound that is produced by bombarding stable cobalt with neutrons in a nuclear reactor. Cobaltous chloride Co 57 has a half-life of 271 days, which makes it a useful tool for studying long-term biological processes.
Wissenschaftliche Forschungsanwendungen
Emission Mössbauer Spectroscopy in Bioscience
Cobaltous chloride Co 57, through emission Mössbauer spectroscopy (EMS), aids in biochemical speciation and structural investigations of cobalt-containing complexes in bioscience. Due to its sensitivity, EMS using radioactive 57Co isotope is significant for monitoring cobalt's chemical state and coordination in biological matter, such as in metalloenzymes, providing detailed structural information at the atomic level (Kamnev, 2005).
Production and Separation of Cobalt Isotopes
Cobalt isotopes like 57Co are valuable in nuclear medicine. Research on the yields of nuclear reactions during the irradiation of nickel by bremsstrahlung photons and the subsequent separation of cobalt isotopes using extraction chromatography highlights the application of 57Co in producing diagnostic isotopes (Kazakov et al., 2022).
Trace Cobalt Speciation in Bacteria and Enzymes
57Co EMS is pivotal in speciating trace cobalt in biological samples. For instance, it has been used to investigate cobalt(II) metabolism in cells of the plant growth-promoting rhizobacterium Azospirillum brasilense, demonstrating EMS's ability to monitor cobalt's chemical state in biological processes (Kamnev et al., 2002).
Electrochemical Properties in Aqueous Solutions
The chemical properties and behavior of hydrated Cobalt ions in water solutions at microconcentrations have been investigated using electromigration techniques, providing insights into the reactivity and potential applications of Co 57 in various aqueous environments (Bontchev et al., 2008).
Pharmacokinetics of Cobalt-Containing Preparations
Research on the pharmacokinetics of cobalt-containing complex medicinal preparations, labeled with 57CoCl2, reveals how Co 57 is absorbed, distributed, and excreted in biological systems, providing a foundation for understanding its behavior in medicinal applications (Shermatova et al., 2006).
Brachytherapy Applications
57Co's characteristics make it an interesting option for brachytherapy sources. Its low-energy gamma emissions and suitable half-life allow for its use in medical applications such as cancer treatment, demonstrating a more uniform dose distribution compared to other radionuclides (Enger et al., 2012).
Thermodynamic Properties in Hydrothermal Fluids
Studies on the speciation and thermodynamic properties of cobalt chloride complexes in hydrothermal fluids provide crucial insights into cobalt transport and deposition in ore-forming systems. This research is fundamental for understanding Co 57's behavior under varying environmental conditions (Liu et al., 2011).
Ionic Liquid Speciation and Electrodeposition
The speciation of cobalt-chloride-based ionic liquids and their role in the electrodeposition of Co wires are of interest in electrochemistry. Understanding the coordination and behavior of these compounds is crucial for applications in material science and electrochemistry (Hsieh et al., 2014).
Monitoring Cobalt Uptake in Soil Bacteria
57Co EMS is used to monitor cobalt uptake and transformation in plant-associated soil bacteria, providing insights into the environmental and agricultural impacts of cobalt at the microbial level (Kamnev et al., 2004).
Eigenschaften
CAS-Nummer |
16413-89-1 |
|---|---|
Produktname |
Cobaltous chloride Co 57 |
Molekularformel |
Cl2Co |
Molekulargewicht |
127.84 g/mol |
IUPAC-Name |
cobalt-57(2+);dichloride |
InChI |
InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2/i;;1-2 |
InChI-Schlüssel |
GVPFVAHMJGGAJG-HPBINRSPSA-L |
Isomerische SMILES |
[Cl-].[Cl-].[57Co+2] |
SMILES |
[Cl-].[Cl-].[Co+2] |
Kanonische SMILES |
[Cl-].[Cl-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



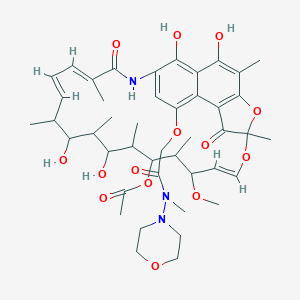
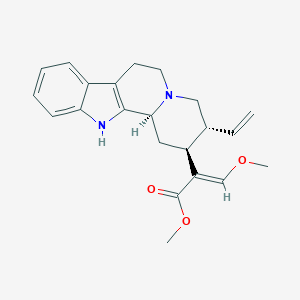
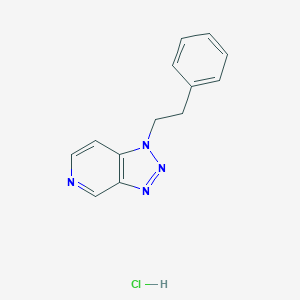
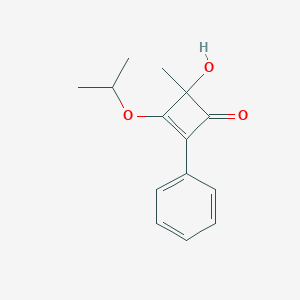
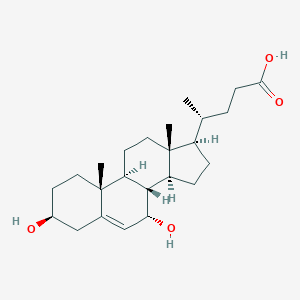

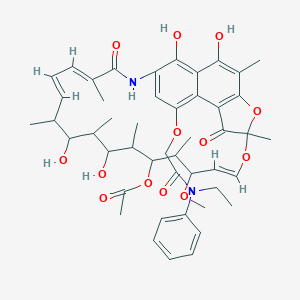
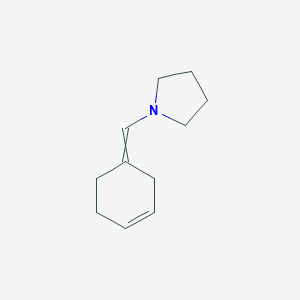
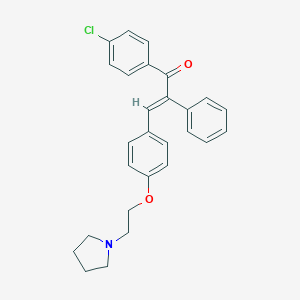
![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
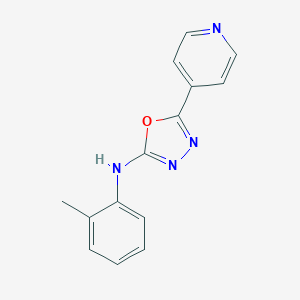
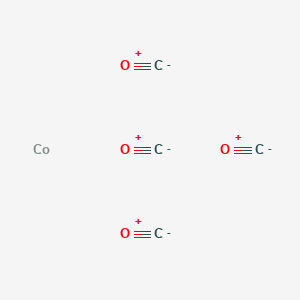
![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
